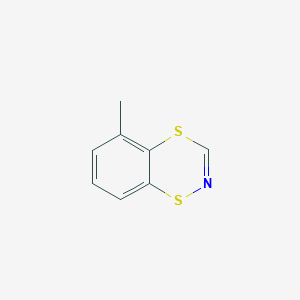![molecular formula C7H14N2O3 B14435158 1-[Methyl(nitroso)amino]butyl acetate CAS No. 74955-21-8](/img/structure/B14435158.png)
1-[Methyl(nitroso)amino]butyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[Methyl(nitroso)amino]butyl acetate is a chemical compound that belongs to the class of nitrosamines. Nitrosamines are known for their potential carcinogenic properties and are often scrutinized in various industries, particularly in pharmaceuticals and food products. This compound is characterized by its nitroso group attached to a methylamino group, which is further connected to a butyl acetate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[Methyl(nitroso)amino]butyl acetate typically involves the nitrosation of secondary amines. One common method is the reaction of butyl acetate with methylamine, followed by nitrosation using nitrous acid (HNO2) under acidic conditions. The reaction can be summarized as follows: [ \text{Butyl acetate} + \text{Methylamine} \rightarrow \text{1-[Methylamino]butyl acetate} ] [ \text{1-[Methylamino]butyl acetate} + \text{HNO2} \rightarrow \text{this compound} ]
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale nitrosation processes. These processes are carefully controlled to ensure the purity and yield of the final product. The use of high-purity reagents and optimized reaction conditions, such as temperature and pH, are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
1-[Methyl(nitroso)amino]butyl acetate undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro compounds.
Reduction: The nitroso group can be reduced to form amines.
Substitution: The acetate group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often involve nucleophiles such as hydroxide ions (OH-) or amines.
Major Products
Oxidation: Formation of nitro compounds.
Reduction: Formation of secondary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[Methyl(nitroso)amino]butyl acetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other nitrosamine compounds.
Biology: Studied for its potential mutagenic and carcinogenic effects on biological systems.
Medicine: Investigated for its role in drug metabolism and potential therapeutic applications.
Industry: Used in the manufacturing of certain pharmaceuticals and as a chemical intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 1-[Methyl(nitroso)amino]butyl acetate involves the formation of reactive intermediates, such as nitrosamines, which can interact with cellular components. These interactions can lead to DNA damage and mutations, contributing to its carcinogenic properties. The molecular targets include nucleophilic sites in DNA and proteins, leading to the formation of adducts and subsequent biological effects.
Comparison with Similar Compounds
Similar Compounds
N-Nitrosodimethylamine (NDMA): A well-known nitrosamine with similar carcinogenic properties.
N-Nitrosodiethylamine (NDEA): Another nitrosamine with comparable chemical behavior.
N-Nitrosomorpholine (NMOR): A nitrosamine with a morpholine ring structure.
Uniqueness
1-[Methyl(nitroso)amino]butyl acetate is unique due to its specific structure, which includes a butyl acetate moiety
Properties
CAS No. |
74955-21-8 |
|---|---|
Molecular Formula |
C7H14N2O3 |
Molecular Weight |
174.20 g/mol |
IUPAC Name |
1-[methyl(nitroso)amino]butyl acetate |
InChI |
InChI=1S/C7H14N2O3/c1-4-5-7(9(3)8-11)12-6(2)10/h7H,4-5H2,1-3H3 |
InChI Key |
VCGFSKNCUIRVDA-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(N(C)N=O)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



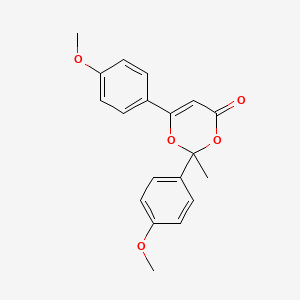
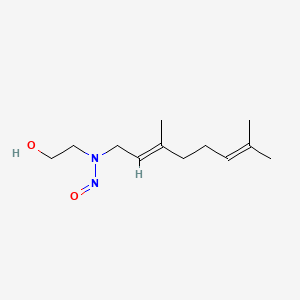
![1-[(E)-(2-Chlorophenyl)diazenyl]-N-ethylnaphthalen-2-amine](/img/structure/B14435096.png)
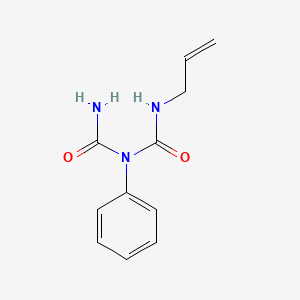
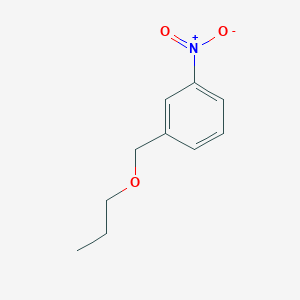
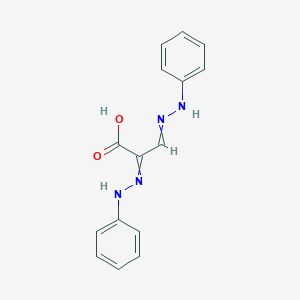

![1-Thia-4-azaspiro[2.3]hexan-5-one, 2,2-dimethyl-4,6,6-triphenyl-](/img/structure/B14435117.png)
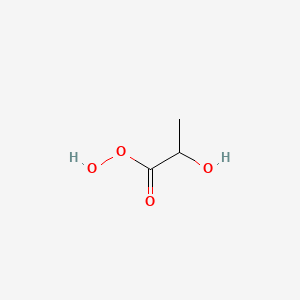
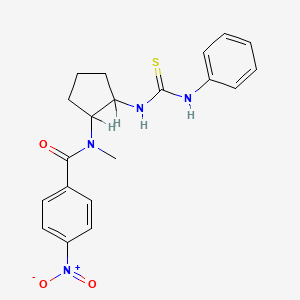
![Silane, (1,1-dimethylethyl)[(1-ethenyl-2-propenyl)oxy]dimethyl-](/img/structure/B14435143.png)

